Disodium 4,4'-bis((4,6-bis(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
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Overview
Description
Disodium 4,4’-bis((4,6-bis(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a synthetic organic compound commonly used as a fluorescent whitening agent. It belongs to the class of stilbene derivatives and is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of whiteness in various materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis((4,6-bis(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4,4’-diaminostilbene-2,2’-disulphonic acid with cyanuric chloride under alkaline conditions to form an intermediate compound.
Substitution Reaction: The intermediate is then reacted with bis(2-hydroxyethyl)amine in the presence of a base to introduce the bis(2-hydroxyethyl)amino groups.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-bis((4,6-bis(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent components.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic or basic solutions are used to hydrolyze the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized stilbene derivatives, while substitution reactions can produce various substituted stilbene compounds.
Scientific Research Applications
Disodium 4,4’-bis((4,6-bis(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent whitening agent in the production of paper, textiles, and detergents.
Biology: Employed in fluorescence microscopy and flow cytometry for staining and visualization of biological samples.
Medicine: Investigated for its potential use in diagnostic imaging and as a marker in various medical assays.
Industry: Widely used in the manufacturing of plastics, coatings, and adhesives to enhance the appearance of whiteness.
Mechanism of Action
The mechanism of action of Disodium 4,4’-bis((4,6-bis(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves the absorption of ultraviolet light and re-emission of visible blue light. This process, known as fluorescence, occurs when the compound’s electrons are excited to a higher energy state by UV light and then return to their ground state, emitting blue light in the process. The emitted blue light compensates for the yellowish tint in materials, making them appear whiter and brighter.
Comparison with Similar Compounds
Disodium 4,4’-bis((4,6-bis(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate can be compared with other fluorescent whitening agents, such as:
Disodium 4,4’-bis[(4-ethoxyphenyl)azo]stilbene-2,2’-disulphonate: Another stilbene derivative used for similar applications but with different substituents.
Disodium 3(or5)-[[4-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate: A compound with azo groups and naphthalene rings, used in textile and paper industries.
Disodium 7-benzamido-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate: Another azo compound with applications in dyeing and printing.
The uniqueness of Disodium 4,4’-bis((4,6-bis(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate lies in its specific structure, which provides optimal fluorescence properties and stability under various conditions.
Properties
CAS No. |
3654-78-2 |
---|---|
Molecular Formula |
C36H50N12Na2O14S2 |
Molecular Weight |
985.0 g/mol |
IUPAC Name |
disodium;5-[[4,6-bis[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4,6-bis[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C36H52N12O14S2.2Na/c49-15-7-45(8-16-50)33-39-31(40-34(43-33)46(9-17-51)10-18-52)37-27-5-3-25(29(23-27)63(57,58)59)1-2-26-4-6-28(24-30(26)64(60,61)62)38-32-41-35(47(11-19-53)12-20-54)44-36(42-32)48(13-21-55)14-22-56;;/h1-6,23-24,49-56H,7-22H2,(H,57,58,59)(H,60,61,62)(H,37,39,40,43)(H,38,41,42,44);;/q;2*+1/p-2/b2-1+;; |
InChI Key |
JASSZWULUSJCFH-SEPHDYHBSA-L |
Isomeric SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)N(CCO)CCO)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N(CCO)CCO)N(CCO)CCO)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)N(CCO)CCO)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N(CCO)CCO)N(CCO)CCO)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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